molecular formula C13H17N3O4 B5215713 N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide

N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide

Cat. No. B5215713
M. Wt: 279.29 g/mol
InChI Key: XNRBOOOXAQDSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, also known as ME-143, is a small molecule inhibitor that targets the mitochondrial enzyme, NADH:ubiquinone oxidoreductase (complex I). It was first synthesized in 2010 by a team of researchers at the University of Texas Southwestern Medical Center.

Mechanism of Action

N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide works by inhibiting complex I, which is a key component of the mitochondrial electron transport chain. This results in a decrease in the production of ATP, the main energy currency of the cell. Cancer cells, which have a higher demand for energy than normal cells, are particularly sensitive to this inhibition and undergo cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has also been shown to have neuroprotective properties. This is thought to be due to its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide is its high selectivity for complex I, which reduces the risk of off-target effects. However, its potency can vary depending on the cancer cell line being studied, which may limit its effectiveness in certain contexts.

Future Directions

There are several potential future directions for N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide research. One area of interest is the development of combination therapies that target both complex I and other metabolic pathways in cancer cells. Another area of focus is the development of N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide analogs with improved potency and selectivity. Additionally, there is interest in exploring the neuroprotective effects of N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide involves several steps, including the reaction of 2-methylbenzoylhydrazine with ethyl 2-oxoacetate, followed by the addition of methoxyethyl chloride and sodium hydroxide. The resulting product is then purified by column chromatography to yield N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in high purity.

Scientific Research Applications

N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential use in cancer therapy. Several preclinical studies have demonstrated that N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can selectively target and kill cancer cells, while sparing normal cells. This is thought to be due to the increased reliance of cancer cells on complex I for energy production.

properties

IUPAC Name

N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-9-5-3-4-6-10(9)11(17)15-16-13(19)12(18)14-7-8-20-2/h3-6H,7-8H2,1-2H3,(H,14,18)(H,15,17)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRBOOOXAQDSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.